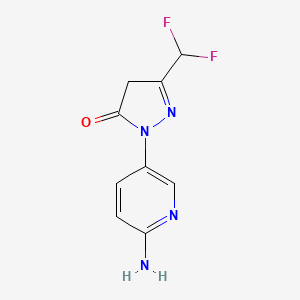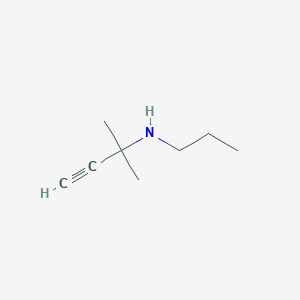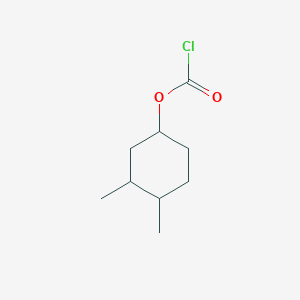![molecular formula C11H24N2O B13219289 (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol](/img/structure/B13219289.png)
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is a chiral compound with a piperidine ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Amino Group: The bis(propan-2-yl)amino group is introduced via nucleophilic substitution reactions.
Hydroxylation: The hydroxyl group at the 4-position is introduced through selective hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3S,4S)-3-[Bis(ethyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(methyl)amino]piperidin-4-ol
- (3S,4S)-3-[Bis(butan-2-yl)amino]piperidin-4-ol
Uniqueness
(3S,4S)-3-[Bis(propan-2-yl)amino]piperidin-4-ol is unique due to its specific chiral configuration and the presence of the bis(propan-2-yl)amino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C11H24N2O |
|---|---|
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
(3S,4S)-3-[di(propan-2-yl)amino]piperidin-4-ol |
InChI |
InChI=1S/C11H24N2O/c1-8(2)13(9(3)4)10-7-12-6-5-11(10)14/h8-12,14H,5-7H2,1-4H3/t10-,11-/m0/s1 |
Clé InChI |
QELPDULJNUJFSN-QWRGUYRKSA-N |
SMILES isomérique |
CC(C)N([C@H]1CNCC[C@@H]1O)C(C)C |
SMILES canonique |
CC(C)N(C1CNCCC1O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methoxyphenyl)methyl]-1H-imidazole](/img/structure/B13219215.png)
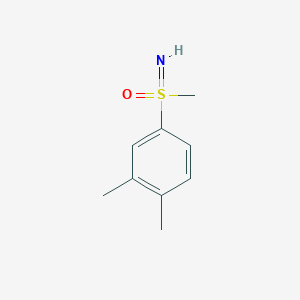
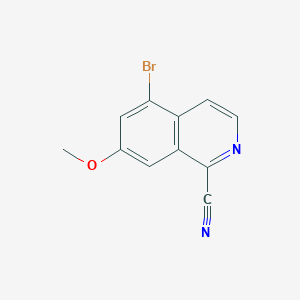
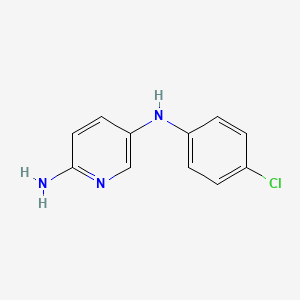
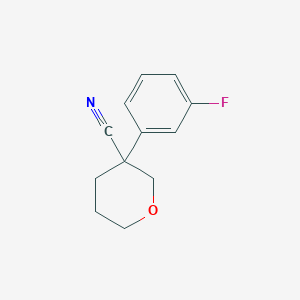


![Diethyl({3-[(1-methoxypropan-2-yl)amino]propyl})amine](/img/structure/B13219246.png)
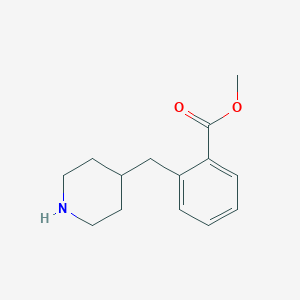
![Methyl 2-(propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13219258.png)

